molecular formula C12H24N2 B13221652 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine

Katalognummer: B13221652
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: DGVLBQBLKKZPIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are widely recognized for their significant roles in medicinal chemistry and drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with 3-piperidinemethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide and an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to receptors such as nicotinic acetylcholine receptors and serotonin receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual piperidine rings make it a versatile scaffold for drug design and synthesis .

Conclusion

This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its diverse reactivity and unique structure make it a crucial building block for various applications, highlighting its significance in scientific research and industrial production.

Eigenschaften

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

1-methyl-4-(piperidin-3-ylmethyl)piperidine

InChI

InChI=1S/C12H24N2/c1-14-7-4-11(5-8-14)9-12-3-2-6-13-10-12/h11-13H,2-10H2,1H3

InChI-Schlüssel

DGVLBQBLKKZPIP-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)CC2CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.